

Comparative Crystallographic Analysis of (5-Bromopyridin-2-yl)methanamine Derivatives

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanamine

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A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of brominated pyridine methanamine derivatives, offering insights into their solid-state architecture and intermolecular interactions through X-ray crystallography.

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to **(5-Bromopyridin-2-yl)methanamine**. Understanding the three-dimensional arrangement of these molecules is pivotal for rational drug design and the development of new materials, as the substitution pattern on the pyridine ring and the nature of the amine functionality significantly influence crystal packing, hydrogen bonding motifs, and overall molecular conformation. This document summarizes key crystallographic data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the structure-property relationships in this class of compounds.

Performance Comparison of Brominated Pyridine Structures

The introduction of a bromine atom to the pyridine ring, along with substitutions on the methanamine side chain, induces significant changes in the crystal lattice. This section compares the crystallographic data of three derivatives: tris[(6-bromopyridin-2-yl)methyl]amine, N-(5-Bromopyridin-2-yl)acetamide, and 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. These examples have been selected to illustrate the effects of varying substitution on the amine nitrogen and the pyridine ring.

Quantitative Crystallographic Data

The following table provides a summary of the key crystallographic parameters for the selected derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	tris[(6-bromopyridin-2-yl)methyl]amine[1]	N-(5-Bromopyridin-2-yl)acetamide[2]	2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide[3]
Chemical Formula	C18H15Br3N4	C7H7BrN2O	C14H13BrN2O
Molecular Weight	555.06 g/mol	215.06 g/mol	305.17 g/mol
Crystal System	Triclinic	Triclinic	Monoclinic
Space Group	P-1	P-1	P21/c
Unit Cell Dimensions	a = 9.130(3) Å, b = 10.158(3) Å, c = 11.218(4) Å	a = 4.0014(3) Å, b = 8.7232(6) Å, c = 23.0626(18) Å	a = 14.0086(16) Å, b = 9.4215(11) Å, c = 20.610(2) Å
	$\alpha = 98.057(10)^\circ$, $\beta = 103.118(10)^\circ$, $\gamma = 109.524(9)^\circ$	$\alpha = 82.127(1)^\circ$, $\beta = 86.897(1)^\circ$, $\gamma = 85.932(1)^\circ$	$\beta = 109.040(2)^\circ$
Volume (Å ³)	915.2(5)	794.60(10)	2571.3(5)
Z	2	4	8
Temperature (K)	100	296	100
R-factor	0.063	Not explicitly stated	0.033
Key Interactions	Intermolecular Br...Br interactions[1]	N—H...O and C—H...O hydrogen bonds[2]	N—H...N and C—H...O hydrogen bonds, π – π stacking[3]

Experimental Protocols

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of the target compounds is the initial step. For instance, tris[(6-bromopyridin-2-yl)methyl]amine was synthesized from 2,6-dibromopyridine through a multi-step process involving lithiation, formylation, reduction, and mesylation, followed by reaction with ammonia.

[1] N-(5-Bromopyridin-2-yl)acetamide is prepared by the acetylation of 2-amino-5-bromopyridine.[2] The synthesis of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide involves the reaction of 4-bromophenylacetic acid with 2-amino-5-methylpyridine.[3]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For example, colorless blocks of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide were obtained from a dichloromethane solution.[3]

Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a focused monochromatic X-ray beam (e.g., Mo K α radiation) and a detector that records the diffraction pattern as the crystal is rotated.

The collected diffraction data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray structure analysis.

Synthesis & Crystallization

Chemical Synthesis



Purification



Crystal Growth



Data Collection



Crystal Mounting



X-ray Diffraction



Structure Determination



Data Processing



Structure Solution



Structure Refinement



Validation & Analysis



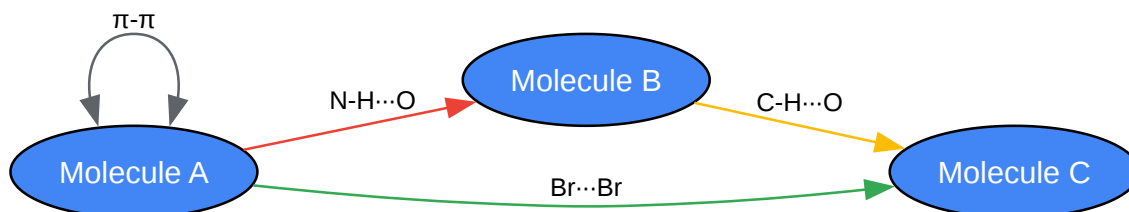
Final Crystal Structure

Interaction Types

 π - π Stacking

Halogen Bonding

Hydrogen Bonding

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References

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